LY 207702
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-207702 involves the regioselective N6-tritylation of the difluorinated purine nucleoside. This process allows the compound to be coupled to epsilon-lysine amino groups of monoclonal antibodies reactive with human tumor-associated antigens . The synthetic route includes the following steps:
Regioselective N6-tritylation: This step involves the selective protection of the N6 position of the purine nucleoside with a trityl group.
Coupling Reaction: The tritylated nucleoside is then coupled to epsilon-lysine amino groups of monoclonal antibodies.
Industrial Production Methods
The industrial production of LY-207702 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity of the final product. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
LY-207702 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: LY-207702 can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of LY-207702. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
LY-207702 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: LY-207702 is used in biological studies to investigate its effects on cellular processes and its potential as an antitumor agent.
Medicine: The compound is being explored for its potential use in cancer therapy due to its antitumor activity.
Industry: LY-207702 is used in the development of novel drug delivery systems and as a reference compound in pharmaceutical research
Mechanism of Action
LY-207702 exerts its effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of deoxyribonucleotide triphosphates, which are essential for DNA replication and repair. The compound’s molecular targets include the active sites of ribonucleotide reductase, and its pathways involve the disruption of DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: Another nucleoside analog with antitumor activity.
Fludarabine: A purine nucleoside analog used in the treatment of hematological malignancies.
Clofarabine: A nucleoside analog with activity against various cancers.
Uniqueness of LY-207702
LY-207702 is unique due to its difluorinated structure, which enhances its stability and antitumor activity. Unlike other nucleoside analogs, LY-207702 has shown impressive preclinical results in terms of its antitumor efficacy and potential for targeted drug delivery .
Properties
CAS No. |
103828-81-5 |
---|---|
Molecular Formula |
C10H12F2N6O3 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(2R,3R)-5-(2,6-diaminopurin-9-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12F2N6O3/c11-10(12)5(20)3(1-19)21-8(10)18-2-15-4-6(13)16-9(14)17-7(4)18/h2-3,5,8,19-20H,1H2,(H4,13,14,16,17)/t3-,5-,8?/m1/s1 |
InChI Key |
MQNXBBSVJDKZGZ-JAWBFMPRSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1C3C([C@@H]([C@H](O3)CO)O)(F)F)N)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(F)F)N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(F)F)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2',2'-difluorodeoxyribofuranosyl-2,6-diaminopurine 2'-dFdAP LY 207702 LY-207702 LY207702 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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